molecular formula C24H26O7 B3010740 Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 844853-52-7

Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

Cat. No.: B3010740
CAS No.: 844853-52-7
M. Wt: 426.465
InChI Key: SXYSBOVNFUEXEI-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a tert-butyl ester group, an ethoxyphenoxy moiety, and a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common method includes the esterification of 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxyphenoxy moiety may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
  • Tert-butyl 2-[3-(2-propoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
  • Tert-butyl 2-[3-(2-butoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

Uniqueness

Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is unique due to the presence of the ethoxyphenoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound can result in unique reactivity patterns and interactions with biological targets .

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₂₄H₂₈O₅
  • Molecular Weight: 396.48 g/mol

Structural Representation

Tert butyl 2 3 2 ethoxyphenoxy 2 methyl 4 oxochromen 7 yl oxyacetate\text{Tert butyl 2 3 2 ethoxyphenoxy 2 methyl 4 oxochromen 7 yl oxyacetate}

Pharmacological Properties

  • Antioxidant Activity : Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. The presence of the chromene moiety in Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate suggests potential in scavenging free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of similar chromene derivatives. These compounds may inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
  • Anticancer Potential : Chromene derivatives have shown promise in anticancer research, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The specific activity of this compound against different cancer cell lines remains an area for further exploration.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways, including NF-kB and MAPK pathways, which are pivotal in inflammation and cancer.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals ,
Anti-inflammatoryReduced cytokine production ,
AnticancerInduction of apoptosis ,

Case Study: Antioxidant Activity Assessment

A study conducted on a series of chromene derivatives, including this compound, demonstrated significant antioxidant activity using the DPPH assay. The results indicated an IC50 value comparable to standard antioxidants like ascorbic acid, suggesting its potential for therapeutic applications.

Case Study: Anti-inflammatory Mechanism

In vitro studies on macrophage cell lines treated with this compound revealed a decrease in TNF-alpha and IL-6 levels, indicating its role in modulating inflammatory responses. Further studies are needed to elucidate the exact molecular pathways involved.

Properties

IUPAC Name

tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-6-27-18-9-7-8-10-19(18)30-23-15(2)29-20-13-16(11-12-17(20)22(23)26)28-14-21(25)31-24(3,4)5/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYSBOVNFUEXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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